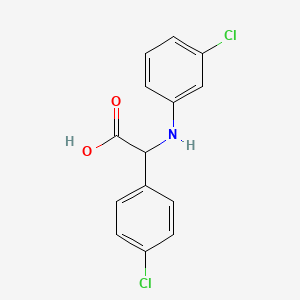

4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, although this specific compound is not directly mentioned in the provided papers, the synthesis of related sulfonamide compounds has been reported. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro and in vivo activity . Similarly, the synthesis of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides combined experimental and computational methods to explore their molecular and electronic structures . These studies suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly starting with substituted benzaldehydes and involving the use of hydrazinobenzenesulfonamide as a key intermediate .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The paper on 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides reported the use of Density Functional Theory (DFT) calculations to investigate the molecular and electronic structures, which were then compared with experimental spectroscopic data . The crystal structure of a related compound, 4-(2-Hydroxy-3-Methoxybenzylideneamino)-N-(5-Methylisoxazol-3-yl) Benzenesulfonamide, was determined, revealing the presence of enol-imine tautomerism . These findings suggest that the molecular structure of this compound would also be characterized by such tautomerism and stabilized by intramolecular hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be inferred from their interactions with biological targets. For example, the synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides showed high-affinity inhibition of kynurenine 3-hydroxylase, indicating a specific chemical interaction between the inhibitor and the enzyme . The bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides revealed that some compounds strongly inhibited human carbonic anhydrase isoforms . These studies suggest that the chemical reactions of this compound with biological targets would involve specific interactions, possibly through the formation of hydrogen bonds or electrostatic interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their structure. The study on N-(3-Methoxybenzoyl)benzenesulfonamide provided insights into the crystal structure and revealed the presence of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice . These properties are essential for understanding the solubility, stability, and overall behavior of the compound in biological systems. The high-yield synthesis of a PET selective CB2 radioligand also highlights the importance of specific substituents in achieving desired physical properties, such as solubility and receptor affinity .

Applications De Recherche Scientifique

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with a benzenesulfonamide derivative. This compound, including similar benzenesulfonamides, shows promising properties for photodynamic therapy applications. Its significant fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Crystal Structure

Al-Hourani et al. (2015) conducted docking studies and determined the crystal structure of tetrazole derivatives, including 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide. This research provided insights into the molecular orientation and interaction of these compounds within the active site of enzymes, highlighting their potential as cyclooxygenase-2 inhibitors (Al-Hourani et al., 2015).

Anticancer Activity

Gul et al. (2016) synthesized a series of benzenesulfonamides with modifications and tested their cytotoxicity and tumor-specificity. The study revealed that certain derivatives exhibited notable cytotoxic activities, indicating their potential in anti-tumor activity studies (Gul et al., 2016).

Propriétés

IUPAC Name |

4-methoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4S/c1-24-13-5-3-12(4-6-13)21-16(18-19-20-21)11-17-26(22,23)15-9-7-14(25-2)8-10-15/h3-10,17H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUSSKHEBJEBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)

![methyl 2-({[7-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2508515.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)